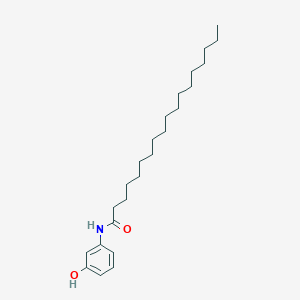

N-(3-Hydroxyphenyl)octadecanamide

Description

N-(3-Hydroxyphenyl)octadecanamide is a long-chain alkanamide derivative featuring an octadecanoyl (C18) chain linked to a 3-hydroxyphenyl group via an amide bond.

Properties

CAS No. |

102253-13-4 |

|---|---|

Molecular Formula |

C24H41NO2 |

Molecular Weight |

375.6 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)octadecanamide |

InChI |

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24(27)25-22-18-17-19-23(26)21-22/h17-19,21,26H,2-16,20H2,1H3,(H,25,27) |

InChI Key |

OZFFHUXPMGTAOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxyphenyl)octadecanamide typically involves the reaction of 3-hydroxyaniline with octadecanoic acid or its derivatives. One common method is the condensation reaction between 3-hydroxyaniline and octadecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxyphenyl)octadecanamide undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

N-(3-Hydroxyphenyl)octadecanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of N-(3-Hydroxyphenyl)octadecanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

*Inferred from structurally related N-(3-hydroxyphenyl)alkanamides with imidazole substituents, which exhibit anti-HIV and antibacterial activity .

Key Comparative Analyses

Chain Length and Bioactivity

- N-Hydroxyoctanamide (C8 chain) lacks the extended lipophilicity of the C18 chain in the target compound, likely reducing its membrane permeability and bioavailability .

- N,N-Dimethyloctadecanamide shares the C18 chain but replaces the 3-hydroxyphenyl group with dimethyl substituents.

Functional Group Impact

- The 3-hydroxyphenyl group in the target compound may enable hydrogen bonding or antioxidant activity, contrasting with N-(oxolan-2-ylmethyl)octadecanamide , where the oxolane (tetrahydrofuran) group introduces steric bulk and ether oxygen polarity .

- 3-(3-Hydroxyphenyl)-N-n-propylpiperone HCl demonstrates the importance of the 3-hydroxyphenyl motif in receptor targeting, though its piperidine backbone differs significantly from the alkanamide structure .

Biological Activity

N-(3-Hydroxyphenyl)octadecanamide, also known as an N-acyl ethanolamine, is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from octadecanoic acid and features a hydroxyl group on the aromatic ring. Its structure can be represented as follows:

This compound belongs to a class of molecules known as fatty acid amides, which have been implicated in various biological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study involving fractions derived from plant extracts showed that certain compounds exhibited cytotoxicity values exceeding 99% against A549 lung cancer cells, suggesting that derivatives like this compound may play a role in these effects through similar pathways .

Table 1: Cytotoxicity of this compound

| Cell Line | % Cytotoxicity (10 µg/mL) |

|---|---|

| A549 (Lung Cancer) | 99.6% |

| MCF-7 (Breast Cancer) | 61.0% |

| HepG2 (Liver Cancer) | 49.2% |

The mechanisms underlying the biological activity of this compound are multifaceted. It is believed to interact with various cellular pathways, including:

- Apoptosis Induction : The compound may promote programmed cell death in cancer cells by activating caspases and other apoptotic markers.

- Anti-inflammatory Effects : Some studies suggest that fatty acid amides can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : The presence of the hydroxyl group may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies and Research Findings

- In Vitro Studies : Research utilizing cell lines such as MCF-7 and HepG2 has shown that this compound exhibits significant antiproliferative effects. The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry analyses.

- Metabolomic Profiling : Advanced metabolomic techniques have been employed to analyze the bioactive compounds in plant extracts containing this compound. These studies indicated that this compound could be responsible for the observed anticancer activities due to its structural similarity to known bioactive lipids .

- Pharmacokinetics and Bioavailability : Preliminary studies suggest that this compound has favorable pharmacokinetic properties, including good absorption and distribution in biological systems, which could enhance its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.